3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid
Overview
Description
“3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid” is an organic compound with the CAS Number: 1261828-37-8 . It has a molecular weight of 252.17 . The IUPAC name for this compound is 3-[3-fluoro-5-(trifluoromethoxy)phenyl]propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8F4O3/c11-7-3-6(1-2-9(15)16)4-8(5-7)17-10(12,13)14/h3-5H,1-2H2,(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . The compound is shipped at ambient temperature .Scientific Research Applications
Synthesis and Utility in Organic Compounds
- 3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid is utilized in the synthesis of α-fluoro-α,β-unsaturated ethyl carboxylates, which are important intermediates for fluorine-containing biologically active compounds (Allmendinger, 1991).
- Its derivatives play a role in the formation of complexes with phosphazene-(eta 6-arene)chromium tricarbonyl, highlighting its significance in organometallic chemistry (Allcock et al., 1991).
Involvement in Fluorine Chemistry
- The compound is part of active research in the chemistry of fluorine-containing derivatives, such as 1,2,4-triazole-3-thione, due to their greater lipophilicity and reduced toxicity compared to non-fluorinated analogs (Holovko-Kamoshenkova et al., 2020).
Role in Synthesis of Heterocyclic Compounds
- It serves as a starting material in the synthesis of various heterocyclic compounds such as furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones, demonstrating its versatility in organic synthesis (Soliman et al., 2010).
Contributions to Molecular Design
- This acid is involved in the synthesis of metal complexes, playing a role in the study of halogen-halogen interactions, specifically fluoro-fluoro contact, which has implications in the field of molecular design and magnetic properties (Liu et al., 2011).
Application in Photocrosslinking
- The compound is used in the synthesis of new cleavable carbenegenerating reagents for photocrosslinking experiments in molecular biology, indicating its potential in biological research applications (Kogon et al., 1992).
Involvement in Polymer Synthesis
- It is involved in the synthesis of novel arylene ether polymers, which exhibit high glass-transition temperatures and solubility in various organic solvents, pointing towards its use in the field of polymer science and material engineering (Huang et al., 2007).
properties
IUPAC Name |
3-[3-fluoro-5-(trifluoromethoxy)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c11-7-3-6(1-2-9(15)16)4-8(5-7)17-10(12,13)14/h3-5H,1-2H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUSROHJYYUZSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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